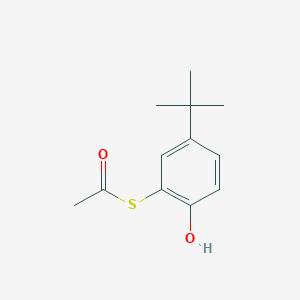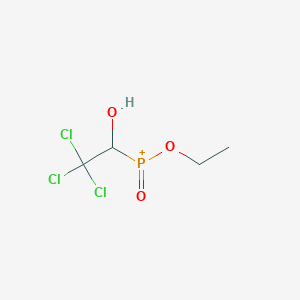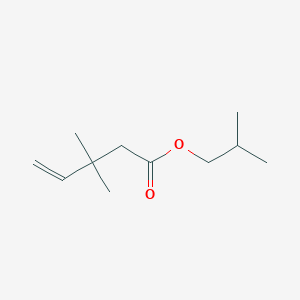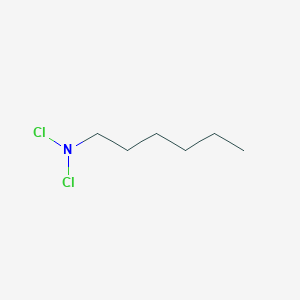
N-(Benzamidomethyl)-3-methyl-2-thiazolidinimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Benzamidomethyl)-3-methyl-2-thiazolidinimine is an organic compound that belongs to the class of thiazolidinimines This compound is characterized by the presence of a benzamidomethyl group attached to a thiazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzamidomethyl)-3-methyl-2-thiazolidinimine typically involves the reaction of benzamidomethyl chloride with 3-methyl-2-thiazolidinone under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Benzamidomethyl)-3-methyl-2-thiazolidinimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzamidomethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidine derivatives
Substitution: Substituted thiazolidinimines
Applications De Recherche Scientifique
N-(Benzamidomethyl)-3-methyl-2-thiazolidinimine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(Benzamidomethyl)-3-methyl-2-thiazolidinimine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate biological pathways by interacting with receptors or other proteins involved in signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Benzamidomethyl)-4-toluenesulfonamide
- N-(Benzamidomethyl)-2-thiazolidinone
- N-(Benzamidomethyl)-3-methyl-2-thiazolidinone
Uniqueness
N-(Benzamidomethyl)-3-methyl-2-thiazolidinimine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or potency in certain applications .
Propriétés
Numéro CAS |
65400-67-1 |
|---|---|
Formule moléculaire |
C12H15N3OS |
Poids moléculaire |
249.33 g/mol |
Nom IUPAC |
N-[[(E)-(3-methyl-1,3-thiazolidin-2-ylidene)amino]methyl]benzamide |
InChI |
InChI=1S/C12H15N3OS/c1-15-7-8-17-12(15)14-9-13-11(16)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,16)/b14-12+ |
Clé InChI |
JHHMVVNOKBCEEO-WYMLVPIESA-N |
SMILES isomérique |
CN\1CCS/C1=N/CNC(=O)C2=CC=CC=C2 |
SMILES canonique |
CN1CCSC1=NCNC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


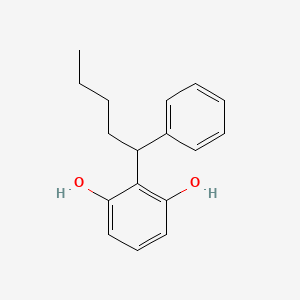

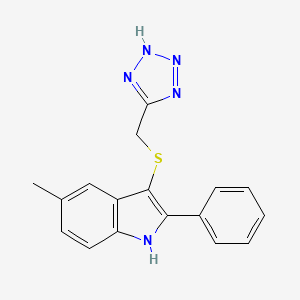
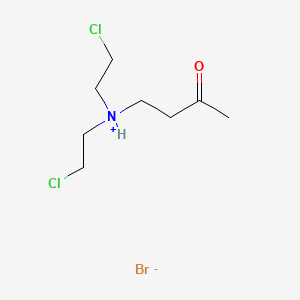
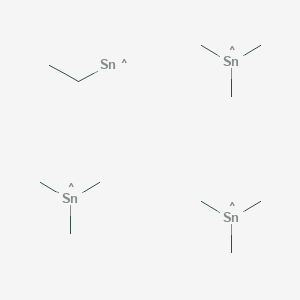

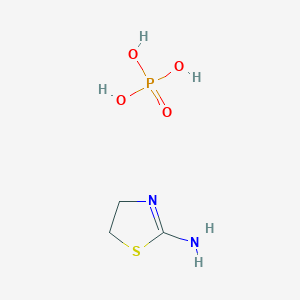
![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)
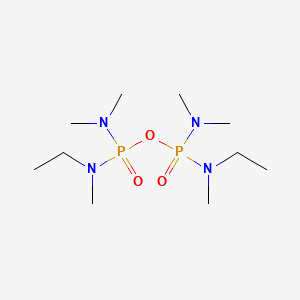
![2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B14485879.png)
